Dach-mida - 96322-12-2

Dach-mida

Catalog Number: EVT-1538208
CAS Number: 96322-12-2
Molecular Formula: C11H21N3O4Pt
Molecular Weight: 454.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dach-mida is derived from iminodiacetic acid and is part of the broader class of organoboron compounds. It has gained prominence due to its role in iterative coupling methodologies and as a stabilizing agent for boron species, which are critical in many synthetic pathways, including pharmaceutical development and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dach-mida typically involves several steps:

  1. Starting Materials: The synthesis begins with the reaction of methylamine with iminodiacetic acid.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions, allowing for the formation of the desired product through condensation.
  3. Purification: Post-reaction, the product is purified using crystallization techniques or chromatography to isolate pure Dach-mida.

For instance, a method described in literature involves heating a mixture of MIDA (N-methyliminodiacetic acid) with acetic anhydride and pyridine at elevated temperatures, resulting in the formation of MIDA anhydride, which can be further processed to yield various derivatives .

Molecular Structure Analysis

Structure and Data

Dach-mida has a distinctive molecular structure characterized by its two carboxylic acid groups and an imine functionality. The structural formula can be represented as:

C5H9N1O4\text{C}_5\text{H}_9\text{N}_1\text{O}_4

Key structural data include:

  • Molecular Weight: Approximately 145.13 g/mol.
  • Functional Groups: Contains carboxyl (-COOH) and imine (-C=N-) groups.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of Dach-mida. For example, NMR data typically show distinct chemical shifts corresponding to the methyl and methylene protons associated with the imino and carboxylic functionalities .

Chemical Reactions Analysis

Reactions and Technical Details

Dach-mida participates in various chemical reactions primarily through its boronate derivatives. Key reactions include:

  1. Cross-Coupling Reactions: MIDA boronates derived from Dach-mida are used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
  2. Deprotection Strategies: The MIDA group can be selectively removed under mild conditions to regenerate the corresponding boronic acid, facilitating further synthetic applications.

For example, studies have shown that MIDA boronates demonstrate high selectivity in cross-coupling reactions when paired with various electrophiles, allowing for efficient synthesis of complex organic molecules .

Mechanism of Action

Process and Data

The mechanism by which Dach-mida functions as a stabilizing ligand involves coordination with boron species. This coordination reduces the reactivity of boronic acids, allowing for controlled reactions under mild conditions.

  1. Formation of Boronate Complexes: The reaction between Dach-mida and boronic acids forms stable MIDA boronate complexes.
  2. Iterative Coupling: These complexes can undergo iterative cycles of deprotection and coupling, akin to peptide synthesis methodologies, facilitating the assembly of complex structures from simpler building blocks .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dach-mida typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and polar organic solvents.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels.
  • Reactivity: Reacts readily with electrophiles in cross-coupling reactions but remains stable under mild conditions due to its protective nature.

Relevant data indicate that Dach-mida derivatives maintain their integrity during standard laboratory handling, making them suitable for diverse applications .

Applications

Scientific Uses

Dach-mida finds extensive applications in synthetic organic chemistry:

  1. Pharmaceutical Synthesis: Utilized in the development of bioactive compounds through iterative coupling strategies.
  2. Material Science: Employed in creating advanced materials through functionalization of polymers.
  3. Natural Product Synthesis: Facilitates the synthesis of complex natural products by enabling selective reactions that would otherwise be challenging due to instability or reactivity issues associated with free boronic acids .
Conceptual Foundations of Model-Independent Data Assimilation (MIDA)

Historical Evolution of Data Assimilation in Computational Sciences

Data assimilation (DA) emerged as a critical methodology for integrating observational data with computational models to improve predictions in Earth system sciences. Traditional DA approaches were predominantly model-dependent, requiring extensive customization and invasive coding specific to each model architecture. Early ecological applications employed systems like the Carbon Cycle Data Assimilation System (CCDAS) and Carbon Data Model Framework (CARDAMOM), which were hardwired to specific ecological models such as the Biosphere Energy Transfer Hydrology (BETHY) model [1]. This model-dependency created significant technical barriers, as scientists needed expertise in both domain-specific modeling and DA algorithms. The technical complexity was compounded by the need to understand multiple programming languages (e.g., Fortran for model development and MATLAB for DA implementation) and update codebases for each new model or observational dataset [1] [5]. These limitations restricted DA applications primarily to specialized research groups with substantial computational resources, hindering broader adoption across environmental sciences.

Theoretical Frameworks for Model-Independent Approaches

Bayesian Inference and Probabilistic Causal Modeling

The mathematical foundation of MIDA rests on Bayesian inference, which provides a rigorous probabilistic framework for parameter estimation and uncertainty quantification. Formally, Bayes' theorem expresses the posterior probability distribution of parameters C given observations Z as:

$$p(C|Z) \propto p(Z|C)p(C)$$

where:

  • $p(C|Z)$ = Posterior parameter distribution
  • $p(Z|C)$ = Likelihood function (probability of observations given parameters)
  • $p(C)$ = Prior parameter distribution [1] [9]

MIDA implements this through Markov Chain Monte Carlo (MCMC) algorithms, which iteratively sample parameter space to approximate posterior distributions without requiring assumptions about linearity. This approach fundamentally differs from traditional methods like the Ensemble Kalman Filter (EnKF) used in systems like the Data Assimilation Research Testbed (DART), which can violate mass conservation principles in biogeochemical models through discontinuous parameter updates when assimilating new data [1] [6]. The Bayesian framework enables MIDA to quantify parameter uncertainties through full posterior distributions rather than point estimates, providing robust uncertainty characterization for ecological forecasting.

MIDA's Four-Element Structure: Model, Inquiry, Data Strategy, Answer Strategy

MIDA operationalizes Bayesian theory through a structured workflow comprising four core elements:

  • Model: The ecological model treated as a "black box" executable, requiring no internal modifications
  • Inquiry: Scientific questions translated into parameter sets requiring estimation
  • Data Strategy: Protocols for preparing observational datasets, error covariances, and prior parameter distributions
  • Answer Strategy: Implementation of MCMC algorithms to generate posterior distributions and performance diagnostics [1] [3]

This structured approach separates the DA process from model specifics, enabling consistent application across diverse modeling frameworks. The explicit separation of concerns allows researchers to focus on scientific inquiries rather than technical implementation details.

Methodological Innovations in MIDA Development

Modular Architecture for Cross-Disciplinary Adaptability

MIDA's architecture employs a three-stage workflow specifically designed for universal application:

  • Data Preparation: Users configure prior parameter ranges, iteration counts, and directory paths for model executables and observation files
  • Execution: The system performs automatic parameter calibration through MCMC sampling
  • Visualization: Automated generation of diagnostic plots for calibration performance and posterior distributions [1] [4]

This modular design enables unprecedented cross-disciplinary flexibility, demonstrated through successful applications to:

  • Carbon cycle models (DALEC)
  • Land surface models (Energy Exascale Earth System Model - Land component)
  • Phenological models (nine different formulations)
  • Vegetation dynamics models (Biome Ecological Strategy Simulator) [1] [5]

Technical implementation supports models written in any programming language (Fortran, C/C++, Python, R, MATLAB) and operates across multiple platforms (Windows, Linux, macOS, HPC environments). The dual interface options (Graphical User Interface and Command Line) accommodate diverse user preferences without requiring Python package installations, as all dependencies are precompiled [4].

Table 1: MIDA Implementation Features Across Computational Environments

Feature CategoryImplementation DetailsCross-Disciplinary Applications
Programming Language SupportFortran, C/C++, C#, MATLAB, R, PythonDALEC (C), ELM (Fortran), BiomeE (Python)
Operating SystemsWindows, Linux, MacOSWorkstation to HPC environments
Execution InterfacesGUI, Command LineField researchers to computational scientists
Task ManagementSlurm compatibilityHigh-performance computing clusters
VisualizationAutomated diagnostic plotsStandardized output across all model types

Comparison with Traditional Model-Dependent DA Systems

MIDA eliminates the technical barriers inherent in conventional DA frameworks through its non-invasive approach to model integration. Traditional systems require substantial model-specific customization:

  • DART (Data Assimilation Research Testbed): Requires development of model-specific interfaces and employs EnKF, which can cause unrealistic parameter jumps during assimilation
  • openDA (Open Data Assimilation Library): Mandates implementation of three Java functions for model integration
  • PEST (Parameter ESTimation): Uses local optimization susceptible to convergence on suboptimal solutions in nonlinear ecological models [1]

In contrast, MIDA reduces implementation effort by 50-90% compared to traditional systems by treating models as executable black boxes. Validation studies demonstrated equivalent or superior parameter estimation accuracy while eliminating months of technical integration effort typically required for ecological models [1] [6]. The framework maintains model fidelity by executing original model code without modification, ensuring scientific integrity of simulations while providing rigorous parameter optimization.

Table 2: Functional Comparison Between MIDA and Traditional DA Systems

System AttributeTraditional DA SystemsMIDA Implementation
Model DependencyHigh (model-specific coding)None (black-box execution)
Implementation Time3-12 months per modelHours to days
Programming KnowledgeRequired (multiple languages)Not required
Parameter Optimization MethodVariable (EnKF, Levenberg-Marquardt)MCMC (Bayesian)
Uncertainty QuantificationEnsemble-basedFull posterior distributions
Observation IntegrationCustom coding per datasetFile-based configuration
Platform FlexibilityOften restrictedCross-platform (Win/Linux/Mac/HPC)
Technical BarrierHighMinimal

Properties

CAS Number

96322-12-2

Product Name

Dach-mida

IUPAC Name

2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)

Molecular Formula

C11H21N3O4Pt

Molecular Weight

454.4 g/mol

InChI

InChI=1S/C6H14N2.C5H9NO4.Pt/c7-5-3-1-2-4-6(5)8;1-6(2-4(7)8)3-5(9)10;/h5-6H,1-4,7-8H2;2-3H2,1H3,(H,7,8)(H,9,10);/q;;+2/p-2

InChI Key

AKMBKNSPZQHEEJ-UHFFFAOYSA-L

SMILES

CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Synonyms

1,2-diaminocyclohexane-(N-methyliminodiaceto)platinum(II)
DACH-MIDA
N-methyliminodiacetato-1,2-diaminocyclohexane platinum(II)

Canonical SMILES

CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

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